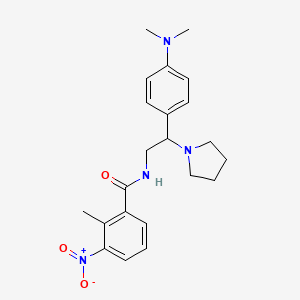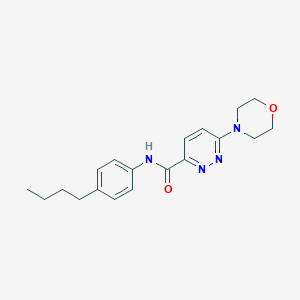
1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Analysis
Carbazole derivatives are synthesized and structurally characterized to understand their molecular environments and interactions. For instance, studies on carbamate derivatives highlight the importance of hydrogen bonding in assembling molecules into three-dimensional architectures (U. Das et al., 2016). Another study on the synthesis of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester through reactions involving carbazole units further emphasizes the significance of molecular conformations and intermolecular hydrogen bonding in crystal packing (R. Kant et al., 2015).
Electrochemical Energy Storage
Carbazole-based polymers, such as N-substituted poly(3,6-dithienylcarbazole) derivatives, have been explored for their potential as redox-active electrode materials in high-performance flexible solid-state pseudocapacitors. These materials demonstrate significant specific capacitances and energy densities, suggesting their utility in energy storage applications (D. Yigit & M. Güllü, 2017).
Material Science and Optoelectronics
Carbazole derivatives also find applications in material science, particularly in the development of conducting polymers and organic light-emitting diodes (OLEDs). A study on bis(carbazol-9-ylphenyl)aniline end-capped oligoarylenes as solution-processed nondoped emitters for OLEDs showcases the ability to tune emission colors across the visible spectrum, highlighting the potential of carbazole-based materials in optoelectronic devices (Tanika Khanasa et al., 2013).
Propiedades
IUPAC Name |
1-tert-butylsulfanyl-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2NOS/c1-19(2,3)24-11-14(23)10-22-17-6-4-12(20)8-15(17)16-9-13(21)5-7-18(16)22/h4-9,14,23H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPOSXCSSGRCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-butyl-9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2680481.png)
![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2680482.png)
![N-(3-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B2680483.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2680484.png)

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2680489.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2680490.png)
![1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B2680491.png)

![2-cyclopropyl-N,4-dimethyl-6-(methylsulfanyl)-N-[(1,3-thiazol-4-yl)methyl]pyrimidine-5-carboxamide](/img/structure/B2680495.png)
